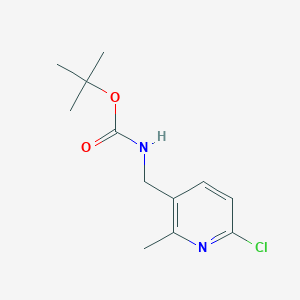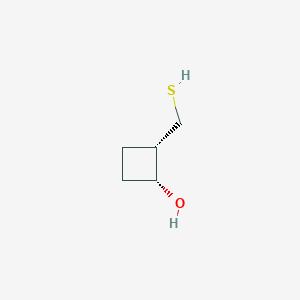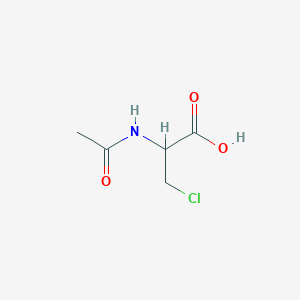
2-Bromopent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromopent-4-en-1-ol is an organic compound with the molecular formula C5H9BrO. It is a brominated alcohol with a double bond in its structure, making it a versatile intermediate in organic synthesis. This compound is often used in research and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopent-4-en-1-ol can be synthesized through various methods. One common approach involves the bromination of pent-4-en-1-ol. This reaction typically uses bromine (Br2) in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation or recrystallization to obtain the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield pent-4-en-1-ol. This reaction typically uses reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like OH- or NH2- in polar solvents.
Major Products:
Oxidation: Pent-4-enal, pent-4-enoic acid.
Reduction: Pent-4-en-1-ol.
Substitution: Various substituted pent-4-en-1-ol derivatives.
Scientific Research Applications
2-Bromopent-4-en-1-ol is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Researchers use it to study enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromopent-4-en-1-ol involves its reactivity due to the presence of both a bromine atom and a hydroxyl group. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These functional groups allow the compound to interact with various molecular targets and pathways, making it a valuable tool in synthetic chemistry and biochemical studies.
Comparison with Similar Compounds
2-Bromoethanol: A simpler brominated alcohol with similar reactivity but fewer carbon atoms.
2-Bromo-3-pentanol: Another brominated alcohol with a different position of the bromine atom, leading to different reactivity and applications.
4-Bromo-2-pentanol: A positional isomer of 2-Bromopent-4-en-1-ol with distinct chemical properties.
Uniqueness: this compound is unique due to its double bond, which provides additional reactivity compared to other brominated alcohols. This feature makes it particularly useful in synthesizing compounds that require specific structural motifs.
Properties
Molecular Formula |
C5H9BrO |
|---|---|
Molecular Weight |
165.03 g/mol |
IUPAC Name |
2-bromopent-4-en-1-ol |
InChI |
InChI=1S/C5H9BrO/c1-2-3-5(6)4-7/h2,5,7H,1,3-4H2 |
InChI Key |
GWGPDEPSLVJSKP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



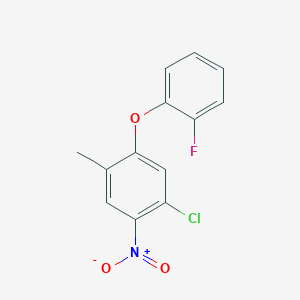
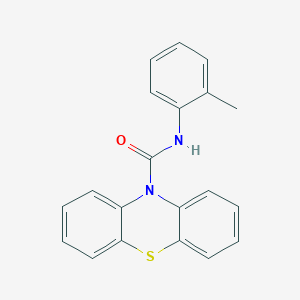
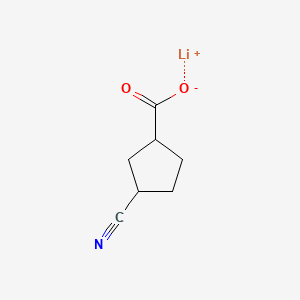
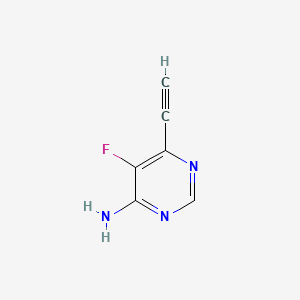
![Ethyl 1-(iodomethyl)-3-[3-(trifluoromethoxy)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15304582.png)
